Cas no 53458-42-7 (3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-[(4-methoxyphenyl)methylene]-b-D-ribofuranosyl]-)

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-[(4-methoxyphenyl)methylene]-b-D-ribofuranosyl]- structure
53458-42-7 structure
Product Name:3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-[(4-methoxyphenyl)methylene]-b-D-ribofuranosyl]-
CAS No:53458-42-7
MF:C17H18N6O5
MW:386.36202287674
CID:379266
PubChem ID:301035
Update Time:2025-04-19

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-[(4-methoxyphenyl)methylene]-b-D-ribofuranosyl]- Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-[(4-methoxyphenyl)methylene]-b-D-ribofuranosyl]-
    • [4-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(4-methoxyphenyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
    • AC1L6XJX
    • NSC176966
    • 53458-42-7
    • NSC-176966
    • DTXSID40306497
    • Inchi: 1S/C17H18N6O5/c1-25-9-4-2-8(3-5-9)17-27-12-10(6-24)26-16(13(12)28-17)23-15-11(21-22-23)14(18)19-7-20-15/h2-5,7,10,12-13,16-17,24H,6H2,1H3,(H2,18,19,20)
    • InChI Key: LBKUIAAZYSRVJP-UHFFFAOYSA-N
    • SMILES: O1C(C2C(C1CO)OC(C1C=CC(=CC=1)OC)O2)N1C2C(=C(N)N=CN=2)N=N1

Computed Properties

  • Exact Mass: 386.13404
  • Monoisotopic Mass: 386.13386770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • PSA: 139.66
  • LogP: 0.76580
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